molecular formula C13H2F10O B167739 Decafluorobenzhydrol CAS No. 1766-76-3

Decafluorobenzhydrol

Cat. No.: B167739
CAS No.: 1766-76-3
M. Wt: 364.14 g/mol
InChI Key: WRLLBTKDSCJOBL-UHFFFAOYSA-N
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Description

Decafluorobenzhydrol, also known as bis(2,3,4,5,6-pentafluorophenyl)methanol, is a chemical compound with the molecular formula C13H2F10O. It is characterized by the presence of ten fluorine atoms attached to two phenyl rings, making it a highly fluorinated compound. This compound is typically found as a white to off-white crystalline powder and is known for its unique chemical properties, including its high thermal stability and resistance to oxidation .

Mechanism of Action

Target of Action

Decafluorobenzhydrol, also known as Bis(perfluorophenyl)methanol, is a complex compound with a unique structureIt’s known that the compound’s reactivity stems from the ready accessibility of the monomeric borane and its high lewis acidity .

Mode of Action

The mode of action of this compound involves its interaction with its targets, which is primarily driven by its high Lewis acidity . This property allows it to participate in various chemical reactions, contributing to its wide range of applications.

Biochemical Pathways

It’s known that the compound has been widely exploited as a means of incorporating lewis acidic –b(c6f5)2 groups into complex structures for a range of applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decafluorobenzhydrol can be synthesized through several methods. One common approach involves the reaction of pentafluorobenzene with formaldehyde in the presence of a strong acid catalyst. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of this compound. The reaction conditions typically include a temperature range of 50-80°C and a reaction time of several hours .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the production process, and the final product is purified using techniques such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions: Decafluorobenzhydrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Decafluorobenzhydrol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high degree of fluorination, which imparts exceptional thermal stability, resistance to oxidation, and unique reactivity. These properties make it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

bis(2,3,4,5,6-pentafluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H2F10O/c14-3-1(4(15)8(19)11(22)7(3)18)13(24)2-5(16)9(20)12(23)10(21)6(2)17/h13,24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLLBTKDSCJOBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(C2=C(C(=C(C(=C2F)F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H2F10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938821
Record name Bis(pentafluorophenyl)methanol
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Molecular Weight

364.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1766-76-3
Record name Bis(pentafluorophenyl)methanol
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Record name Bis(pentafluorophenyl)methanol
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Record name 1766-76-3
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Record name Bis(pentafluorophenyl)methanol
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Record name Bis(pentafluorophenyl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Decafluorobenzhydrol
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Decafluorobenzhydrol
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Decafluorobenzhydrol
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Decafluorobenzhydrol
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Decafluorobenzhydrol
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Decafluorobenzhydrol
Customer
Q & A

Q1: What is the toxicity of decafluorobenzhydrol compared to its non-fluorinated counterpart?

A1: [] In studies on white mice, the oral LD50 (lethal dose for 50% of the tested population) of this compound was determined to be 1350 mg/kg. Interestingly, this is significantly lower than the LD50 of its non-fluorinated analog, benzhydrol, which was found to be 1750 mg/kg. [] This suggests that the presence of fluorine atoms in this compound might contribute to increased toxicity.

Q2: How does temperature affect the Raman spectroscopic signature of this compound in solution?

A2: [] Research has shown that increasing the temperature of a this compound solution in 2-propanol leads to a decrease in the frequency of its C-O stretching mode as observed through Raman spectroscopy. [] This shift is attributed to a decrease in the solvent's Lewis acidity and hydrogen-bonding donating ability at higher temperatures.

Q3: Can decafluorobenzophenone be used to synthesize this compound, and what applications does this process have?

A3: [] Yes, decafluorobenzophenone can be photoreduced to this compound in the presence of 2-propanol. This clean and efficient reaction, coupled with the ease of quantifying the conversion using gas-liquid chromatography (GLC), makes this system a potential new actinometer. [] Actinometers are crucial tools in photochemistry for measuring light intensity and understanding reaction kinetics.

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